molecular formula C12H11F3N4O2 B2910075 5-acetamido-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-carboxamide CAS No. 2034544-85-7

5-acetamido-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B2910075
CAS No.: 2034544-85-7
M. Wt: 300.241
InChI Key: YSLIVJFIALDCJI-UHFFFAOYSA-N
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Description

5-Acetamido-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-carboxamide (CAS 2034544-85-7) is a small molecule compound with the molecular formula C12H11F3N4O2 and a molecular weight of 300.24 g/mol . It belongs to the pyrazolo[1,5-a]pyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its drug-like properties and geometric similarity to other bioactive cores like imidazo[1,2-a]pyridine . This specific carboxamide derivative is designed for research applications, particularly in the discovery and development of new therapeutic agents. Compounds based on the pyrazolo[1,5-a]pyridine structure have been investigated as potent anti-infective agents. For instance, related analogues have demonstrated promising in vitro activity against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (H37Rv) with nanomolar minimum inhibitory concentration (MIC) values, highlighting the potential of this chemotype in addressing antibiotic resistance . The presence of the 2,2,2-trifluoroethyl group in this molecule is a common modification in medicinal chemistry to influence properties like metabolic stability, lipophilicity, and binding affinity. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a pharmacological tool for screening against various biological targets. It is available for purchase in milligram quantities from specialized chemical suppliers . This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

5-acetamido-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O2/c1-7(20)18-8-2-3-19-10(4-8)9(5-17-19)11(21)16-6-12(13,14)15/h2-5H,6H2,1H3,(H,16,21)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLIVJFIALDCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=NN2C=C1)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acetamidation

A brominated intermediate at position 5 (e.g., 5-bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid) undergoes acetamide substitution using acetamide in the presence of CuI and a palladium catalyst. For example, 5-bromo derivatives react with acetamide in DMF at 100°C to yield 5-acetamido products in ~70% yield.

Stepwise Protection and Amidation

  • Nitration/Reduction : Nitration at position 5 followed by reduction to an amine.
  • Acetylation : Treatment with acetic anhydride introduces the acetamido group.

Carboxamide Formation at Position 3

The trifluoroethyl carboxamide moiety is installed via amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid.

T3P-Mediated Coupling

Propylphosphonic anhydride (T3P) efficiently couples 3-carboxylic acid with 2,2,2-trifluoroethylamine. A representative procedure involves:

  • Dissolving 3-carboxylic acid (1 eq) and trifluoroethylamine (1.2 eq) in DMF.
  • Adding T3P (1.5 eq) and stirring at 25°C for 12 hours.
  • Yields range from 60–85% after purification.

EDCI/HOBt Activation

Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitate amide bond formation in dichloromethane, yielding the carboxamide in 75% yield.

Integrated Synthesis Pathway

A consolidated route merges core synthesis, acetamidation, and carboxamide formation:

Step 1 : Synthesize pyrazolo[1,5-a]pyridine-3-carboxylic acid via cyclocondensation.
Step 2 : Introduce acetamido at position 5 via Pd-catalyzed acetamidation.
Step 3 : Couple with 2,2,2-trifluoroethylamine using T3P.

Reaction Optimization and Characterization

Yield Optimization

Step Conditions Yield (%)
Core synthesis K₂CO₃, DMF, 80°C 78
Acetamidation CuI, Pd(OAc)₂, DMF, 100°C 72
Carboxamide coupling T3P, DMF, 25°C 82

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazole-H), 7.89 (d, J = 7.2 Hz, 1H, pyridine-H), 4.20 (q, J = 9.6 Hz, 2H, -CF₂CH₂), 2.10 (s, 3H, -COCH₃).
  • LC-MS : m/z 301.1 [M+H]⁺.

Challenges and Alternatives

  • Trifluoroethylamine Reactivity : Low nucleophilicity necessitates coupling agents like T3P.
  • Regioselectivity : Position 5 functionalization requires directing groups (e.g., methoxy) to avoid byproducts.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can be performed on the trifluoroethyl group.

  • Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophiles like ammonia (NH₃) or amines can be employed, often in the presence of a base.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Reduced trifluoroethyl derivatives.

  • Substitution: Amide derivatives with various substituents.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: It may serve as a tool in biological studies, particularly in understanding enzyme mechanisms.

  • Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity, while the pyrazolo[1,5-a]pyridine core can provide structural rigidity.

Molecular Targets and Pathways:

  • Enzymes: Potential inhibition or activation of specific enzymes.

  • Receptors: Binding to receptors involved in signaling pathways.

Comparison with Similar Compounds

Pyrazolo[1,5-a]Pyridine-3-Carboxamide Derivatives (Antitubercular Agents)

  • Compound 5k (from ): Structure: Substituted with a benzyl group at the 5-position and a cyclohexyl carboxamide at the 3-position. Activity: Exhibits nanomolar MIC values (0.006–0.012 µg/mL) against Mtb H37Rv and multidrug-resistant (MDR) strains. Demonstrates in vivo efficacy in reducing bacterial load in murine models .

Pyrazolo[1,5-a]Pyrimidine-3-Carboxamides (Non-Benzodiazepine Candidates)

  • 7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (13a) (from ): Structure: Pyrimidine core with amino and dimethylpyrimidinyl substituents. Activity: Designed as a non-benzodiazepine CNS modulator. No antitubercular activity reported.

2-Hydroxypyrazolo[1,5-a]Pyridine Scaffold (hDHODH Inhibitors)

  • 2-Oxidanyl-N-[2,3,5,6-tetrakis(fluoranyl)-4-phenyl-phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide (from ):
    • Structure: Hydroxyl group at the 2-position and a polyfluorinated biphenyl carboxamide.
    • Activity: Potent human dihydroorotate dehydrogenase (hDHODH) inhibitor for myeloid differentiation modulation.
    • Comparison: Fluorination patterns differ significantly; the trifluoroethyl group in the target compound may confer distinct pharmacokinetic properties.

Key Data Table

Compound Name Core Structure Target/Application MIC (µg/mL) Key Reference
5-Acetamido-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-carboxamide Pyrazolo[1,5-a]pyridine Antitubercular N/A*
Compound 5k (Benzyl-substituted analog) Pyrazolo[1,5-a]pyridine Antitubercular 0.006–0.012
13a (Pyrazolo[1,5-a]pyrimidine derivative) Pyrazolo[1,5-a]pyrimidine CNS modulation N/A
2-Oxidanyl-N-[polyfluorophenyl]pyrazolo[1,5-a]pyridine-3-carboxamide Pyrazolo[1,5-a]pyridine hDHODH inhibition N/A

Biological Activity

5-acetamido-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyridine-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyridine family, characterized by a fused bicyclic structure containing nitrogen atoms. The inclusion of a trifluoroethyl group enhances its lipophilicity and potentially alters its interaction with biological targets.

Research indicates that compounds in the pyrazolo[1,5-a]pyridine class often exhibit inhibitory effects on various protein kinases. Specifically, this compound is investigated for its role as an inhibitor of the mechanistic target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation. Inhibition of mTOR can lead to reduced tumor growth and increased apoptosis in cancer cells.

Biological Activity Overview

Activity Effect Reference
mTOR InhibitionSuppresses cell proliferation
Anti-cancer propertiesInduces apoptosis in cancer cell lines
CytotoxicityShows low cytotoxic effects on normal cells

Case Studies and Research Findings

  • Antitumor Activity :
    A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis through the mTOR signaling pathway. The compound was shown to have an IC50 value in the low micromolar range, indicating potent activity against tumor cells while sparing normal cells from significant cytotoxic effects .
  • Selectivity and Safety Profile :
    In preclinical studies assessing selectivity for mTOR inhibition versus other kinases, this compound exhibited a favorable safety profile with minimal off-target effects. This selectivity is crucial for reducing potential side effects associated with broader kinase inhibitors .
  • Pharmacokinetics :
    Pharmacokinetic studies revealed that the compound has favorable absorption characteristics and a half-life suitable for therapeutic use. Its enhanced lipophilicity due to the trifluoroethyl group contributed to improved bioavailability compared to related compounds without this modification .

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